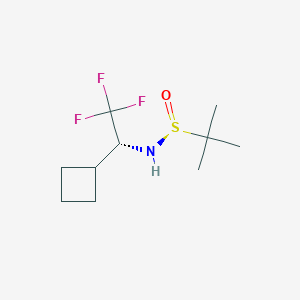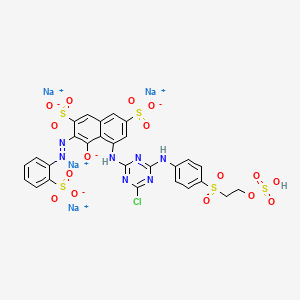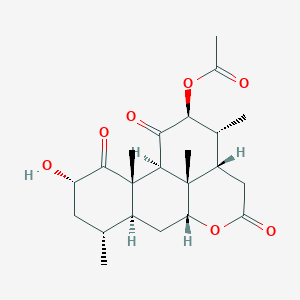
6-プロピオニルプテリン
概要
説明
Synthesis Analysis
DDSP can be synthesized using several methods, including enzymatic and chemical reactions. One of the most common methods involves the use of sepiapterin reductase, which catalyzes the reduction of sepiapterin to DDSP.
Molecular Structure Analysis
The molecular formula of DDSP is C9H9N5O2. It can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and X-ray crystallography.
作用機序
Target of Action
6-Propionylpterin, also known as 2-amino-6-propanoyl-3H-pteridin-4-one or Dehydrodeoxysepiapterin, has been studied for its anticancer efficacy . The primary target of this compound is cancer cells, specifically those induced by Dalton’s Lymphoma Ascites (DLA) . The compound is believed to enhance the activity of inducible nitric oxide synthase (iNOS), leading to an increased production of nitric oxide (NO), a molecule known to induce apoptosis in cancer cells .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through the upregulation of the Mdm2 gene, which inhibits the expression of the p53 gene, a key player in cell cycle regulation and apoptosis . The downregulation of p53 is believed to be a result of Mdm2 blocking its transcriptional activity .
Biochemical Pathways
The action of 6-Propionylpterin affects several biochemical pathways. The compound’s administration is thought to enhance the activity of iNOS, leading to an increased production of NO . This, in turn, initiates a cascade of events, including the downregulation of Bcl2, a protein that prevents apoptosis, and the activation of Caspase 2 and Cytochrome c . These proteins play crucial roles in the induction of apoptosis .
Pharmacokinetics
It has been administered via intraperitoneal injection in experimental settings
Result of Action
The result of 6-Propionylpterin’s action is the induction of apoptosis in cancer cells . This is achieved through a series of molecular and cellular changes, including the upregulation of Mdm2, the downregulation of p53 and Bcl2, and the activation of Caspase 2 and Cytochrome c . These changes lead to cell shrinking, membrane blebbing, and ultimately, cell death .
Action Environment
It is known that the compound has been purified from a native strain of bacillus subtilis , suggesting that its production and stability may be influenced by the conditions in which this bacterium is cultured
実験室実験の利点と制限
The advantages of using Dehydrodeoxysepiapterin in lab experiments include its water-solubility and its ability to increase the bioavailability of BH4. Additionally, Dehydrodeoxysepiapterin is relatively stable and can be stored for long periods of time without degradation. The main limitation of using Dehydrodeoxysepiapterin in lab experiments is its low solubility in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
Future research on Dehydrodeoxysepiapterin should focus on its potential as a therapeutic agent in the treatment of neurological and metabolic disorders. Additionally, further studies should be conducted to better understand the mechanism of action of Dehydrodeoxysepiapterin and to identify potential new applications for this compound. Other potential future directions include the development of more efficient synthesis methods for Dehydrodeoxysepiapterin and the exploration of its potential as an antioxidant and anti-inflammatory agent.
科学的研究の応用
抗がん研究
6-プロピオニルプテリンは、その抗がん効果について評価されています。 研究によると、特にmdm2およびp53などの遺伝子の発現に影響を与えることで、癌細胞株においてアポトーシスを誘導することが示されています . この化合物は枯草菌から精製され、マウスで試験した結果、腫瘍の増殖に不可欠なプロセスである血管新生が減少することが示されました .
ドーパミン生合成
この化合物は、運動、意欲、および報酬処理に不可欠な神経伝達物質であるドーパミンの合成に役割を果たします。それはセピアプテリンの前駆体として作用し、フェニルアラニンヒドロキシラーゼ酵素に必要です。 この酵素はフェニルアラニンをドーパミンへの直接の前駆体であるL-ドーパに変換します.
テトラヒドロビオプテリン(BH4)の再生
研究によると、6-プロピオニルプテリンは、ドーパミン合成における補因子であるテトラヒドロビオプテリン(BH4)の再生に貢献する可能性があります。 それはセピアプテリンレダクターゼの基質として作用し、健康的なドーパミンレベルの維持に役立つ可能性があります.
神経変性疾患の研究
ドーパミン合成とBH4の再生への関与から、6-プロピオニルプテリンはパーキンソン病やアルツハイマー病などの神経変性疾患における潜在的な治療的役割について調査されています.
一酸化窒素の産生
この化合物は、血管拡張と血流調節に重要な役割を果たす分子である一酸化窒素の産生に影響を与える可能性があります.
分析方法開発
6-プロピオニルプテリンは、分析方法の開発とバリデーション、特にサプロプテリンなどの薬物の短縮新薬承認申請(ANDA)または商業生産中の品質管理(QC)アプリケーションで使用されます .
化学合成試薬
それはデオキシセピアプテリンの化学合成のための試薬として役立ち、有機化学における重要な反応であるヒドロキシアルキルプテリジンの化学選択的酸化に関与しています .
生化学分析
Biochemical Properties
Dehydrodeoxysepiapterin is involved in several biochemical reactions, particularly those involving tetrahydrobiopterin-dependent enzymes. It interacts with enzymes such as 6-pyruvoyltetrahydropterin synthase and sepiapterin synthase. The enzymatic conversion of 7,8-dihydro-6-hydroxymethylpterin to dehydrodeoxysepiapterin is catalyzed by 6-pyruvoyltetrahydropterin synthase. Subsequently, dehydrodeoxysepiapterin is hydroxylated to form sepiapterin by sepiapterin synthase. These interactions are crucial for the biosynthesis of tetrahydrobiopterin, which is essential for the proper functioning of nitric oxide synthase and other enzymes involved in neurotransmitter synthesis.
Cellular Effects
Dehydrodeoxysepiapterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a precursor for sepiapterin, which enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Nitric oxide is a signaling molecule involved in vasodilation, neurotransmission, and immune function. The presence of dehydrodeoxysepiapterin in cells can thus impact these processes by modulating the levels of nitric oxide and other related molecules.
Molecular Mechanism
At the molecular level, dehydrodeoxysepiapterin exerts its effects through its role as a precursor for sepiapterin. The conversion of dehydrodeoxysepiapterin to sepiapterin involves binding interactions with specific enzymes, such as sepiapterin synthase. This conversion enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Additionally, dehydrodeoxysepiapterin may influence gene expression by modulating the levels of tetrahydrobiopterin, which is involved in the synthesis of neurotransmitters like dopamine and serotonin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydrodeoxysepiapterin can change over time due to its stability and degradation. Studies have shown that the stability of dehydrodeoxysepiapterin can be influenced by factors such as temperature and pH . Over time, dehydrodeoxysepiapterin may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have observed that dehydrodeoxysepiapterin can have sustained effects on nitric oxide production and related cellular processes .
Dosage Effects in Animal Models
The effects of dehydrodeoxysepiapterin vary with different dosages in animal models. At lower doses, dehydrodeoxysepiapterin can enhance the activity of nitric oxide synthase and increase nitric oxide production . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of dehydrodeoxysepiapterin are seen at specific dosage ranges, while higher doses lead to detrimental outcomes .
Metabolic Pathways
Dehydrodeoxysepiapterin is involved in the metabolic pathways related to the biosynthesis of tetrahydrobiopterin. It is converted to sepiapterin by the enzyme sepiapterin synthase, which then serves as a cofactor for nitric oxide synthase. This pathway is crucial for the production of nitric oxide and the synthesis of neurotransmitters like dopamine and serotonin. The interactions of dehydrodeoxysepiapterin with these enzymes and cofactors play a significant role in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, dehydrodeoxysepiapterin is transported and distributed through various mechanisms . It can be transported across cell membranes via specific transporters or binding proteins . The distribution of dehydrodeoxysepiapterin within cells can affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of dehydrodeoxysepiapterin is essential for elucidating its role in cellular processes.
Subcellular Localization
Dehydrodeoxysepiapterin exhibits specific subcellular localization, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of dehydrodeoxysepiapterin can influence its interactions with other biomolecules and its overall role in cellular processes . Understanding the factors that determine the subcellular localization of dehydrodeoxysepiapterin is crucial for comprehending its biochemical and cellular effects.
特性
IUPAC Name |
2-amino-6-propanoyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h3H,2H2,1H3,(H3,10,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJRCSEEHRFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555146 | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71014-28-3 | |
| Record name | 6-Propionylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071014283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PROPIONYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RYK5TF4D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the proposed mechanisms of action for 6-propionylpterin's anticancer activity?
A1: Research suggests that 6-propionylpterin might exert its anticancer effects through a pathway involving the protein Mdm2. In a study using a native strain of Bacillus subtilis as a source for 6-propionylpterin and a DLA-induced mice model, researchers observed an upregulation of the mdm2 gene alongside a downregulation of the p53 gene in treated cells. [] Mdm2 is known to negatively regulate p53, a critical tumor suppressor protein, by inhibiting its transcriptional activity, promoting its nuclear export, and accelerating its degradation. [] This interaction suggests a potential mechanism where 6-propionylpterin, via Mdm2 upregulation, could suppress p53, thereby potentially contributing to the observed anticancer activity.
Q2: How does 6-propionylpterin impact angiogenesis in cancer models?
A2: The research indicates that 6-propionylpterin may exhibit anti-angiogenic properties. In the DLA-induced mice model, administration of 6-propionylpterin led to a visible reduction in angiogenesis. [] While the exact mechanism remains to be fully elucidated, this observation aligns with previous findings on sepiapterin, a precursor to tetrahydrobiopterin, which has been shown to inhibit vascular endothelial growth factor A (VEGF-A)-induced proliferation and adhesion of human umbilical vein endothelial cells (HUVECs) by downregulating VEGFR-2 signaling pathways. [] Since angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis, the observed anti-angiogenic effects of 6-propionylpterin could contribute to its overall anticancer activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)
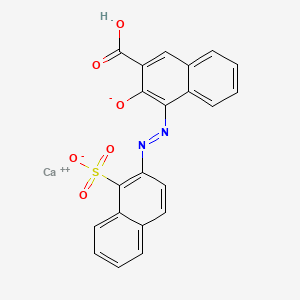

![1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazinedihydrochloride](/img/structure/B1494710.png)
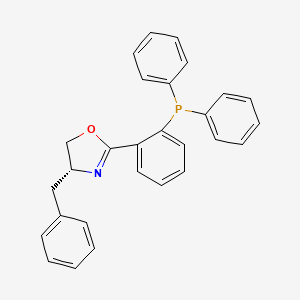

![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
